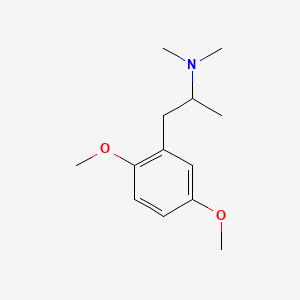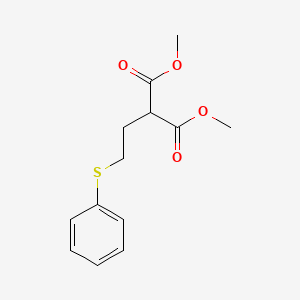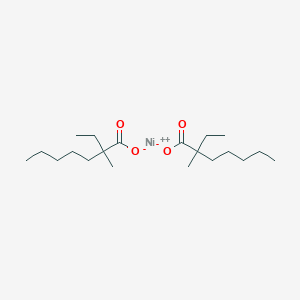
2-Ethyl-2-methylheptanoate;nickel(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methylheptanoate;nickel(2+) is a chemical compound that combines an ester, 2-Ethyl-2-methylheptanoate, with a nickel ion in the +2 oxidation state. Esters are known for their pleasant odors and are often used in fragrances and flavorings. Nickel(2+) ions are commonly used in various industrial applications due to their catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methylheptanoate typically involves the esterification of 2-Ethyl-2-methylheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of 2-Ethyl-2-methylheptanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methylheptanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Ethyl-2-methylheptanoic acid.
Reduction: 2-Ethyl-2-methylheptanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-2-methylheptanoate;nickel(2+) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and metal ion transport.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fragrances, flavorings, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methylheptanoate;nickel(2+) involves the interaction of the nickel ion with various molecular targets. Nickel(2+) can bind to enzymes and proteins, altering their structure and function. This binding can inhibit enzyme activity or disrupt cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylpentanoate: Another ester with similar structural features but different chain length.
Nickel(2+) acetate: A nickel salt with different anionic components.
2-Methyl-2-heptanol: An alcohol with a similar carbon skeleton but different functional group.
Uniqueness
2-Ethyl-2-methylheptanoate;nickel(2+) is unique due to the combination of an ester with a nickel ion This combination imparts specific chemical and biological properties that are not observed in similar compounds
Properties
CAS No. |
51818-56-5 |
|---|---|
Molecular Formula |
C20H38NiO4 |
Molecular Weight |
401.2 g/mol |
IUPAC Name |
2-ethyl-2-methylheptanoate;nickel(2+) |
InChI |
InChI=1S/2C10H20O2.Ni/c2*1-4-6-7-8-10(3,5-2)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
GVAGPTZSOXOSAK-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCC(C)(CC)C(=O)[O-].CCCCCC(C)(CC)C(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


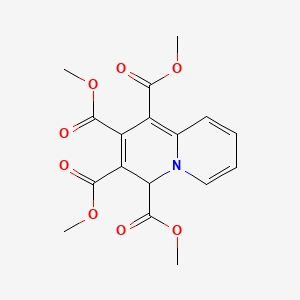


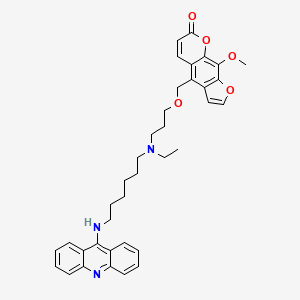
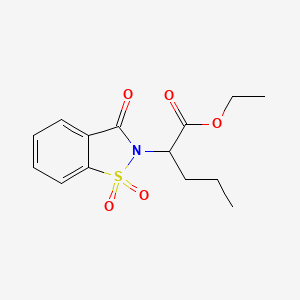
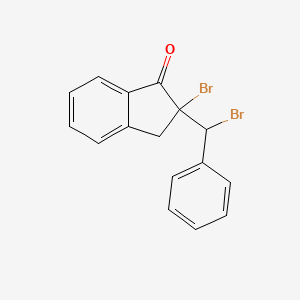
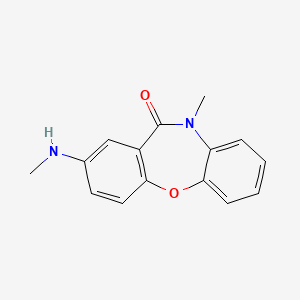

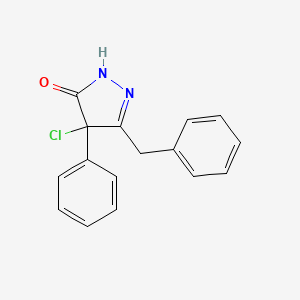
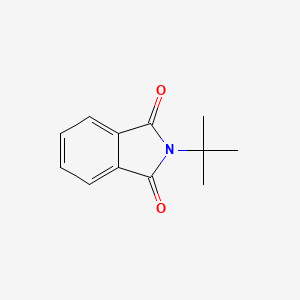

acetic acid](/img/structure/B12802654.png)
